Synthetic Yield of 5-(2,3-Bis(tert-butoxycarbonyl)guanidino)pentanoic Acid Compared to Similar Bis-Boc Guanidine Building Blocks
The synthesis of 5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid from 5-aminopentanoic acid using N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine proceeds with a two-step yield of 33% . While yields for the synthesis of analogous bis-Boc protected guanidines can vary widely depending on the specific substrate and conditions, a high-yielding synthesis of the related building block 2-[2,3-bis(tert-butoxycarbonyl)guanidino]ethylamine has been reported with yields exceeding 90% [1]. This demonstrates that while the target compound's synthesis is viable, its yield is significantly lower than that achievable for simpler alkylamine substrates, highlighting the need for careful consideration of synthetic efficiency when selecting a guanidine building block.
| Evidence Dimension | Synthetic Yield (Two-Step Procedure) |
|---|---|
| Target Compound Data | 33% yield over 2 steps |
| Comparator Or Baseline | 2-[2,3-bis(tert-butoxycarbonyl)guanidino]ethylamine: >90% yield |
| Quantified Difference | Target yield is ~57 percentage points lower |
| Conditions | Reaction with N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine in MeOH/DIPEA, followed by oxidation with PhI(OAc)2/TEMPO |
Why This Matters
This yield data informs procurement and synthetic planning; if high yield is critical, alternative building blocks may be preferred, but if the specific pentanoic acid linker is required for the target molecule, the 33% yield is an acceptable baseline for process optimization.
- [1] Hickey, S. M., Ashton, T. D., Khosa, S. K., & Pfeffer, F. M. (2012). An Optimised Synthesis of 2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine. Synlett, 23(12), 1779-1782. View Source
